(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
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Overview
Description
(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is a complex organic compound with a unique structure that includes an azidomethyl group, a phenyl group, and a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolo[3,4-b]pyridine core, introduction of the azidomethyl group, and the addition of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the azidomethyl group or other parts of the molecule.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its azidomethyl group can be tagged with fluorescent markers, enabling visualization of cellular processes.
Medicine
In medicinal chemistry, this compound shows potential as a lead compound for developing new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The azidomethyl group can undergo click chemistry reactions, forming covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-b]pyridine derivatives with different substituents, such as:
- (2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
- (2R,4aR,7aS)-7a-(methyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine
Uniqueness
The uniqueness of (2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine lies in its azidomethyl group, which allows for versatile chemical modifications and applications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-6-phenyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H19N5/c1-12-7-8-13-9-20(14-5-3-2-4-6-14)11-15(13,18-12)10-17-19-16/h2-8,12-13,18H,9-11H2,1H3/t12-,13-,15-/m1/s1 |
InChI Key |
YBCXGLBTCPQBSV-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CN=[N+]=[N-])C3=CC=CC=C3 |
Canonical SMILES |
CC1C=CC2CN(CC2(N1)CN=[N+]=[N-])C3=CC=CC=C3 |
Origin of Product |
United States |
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